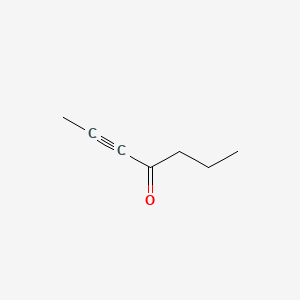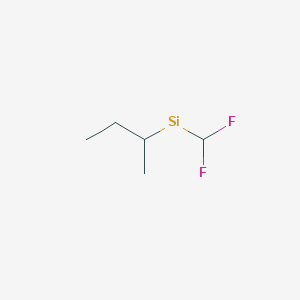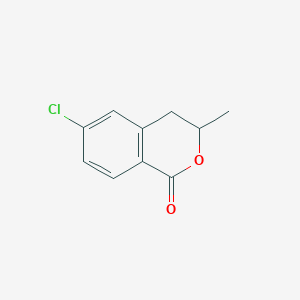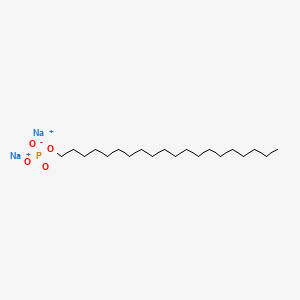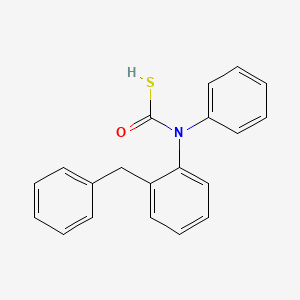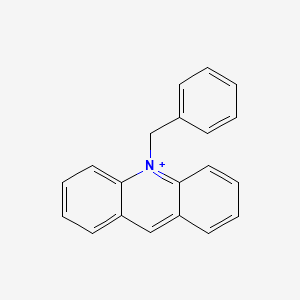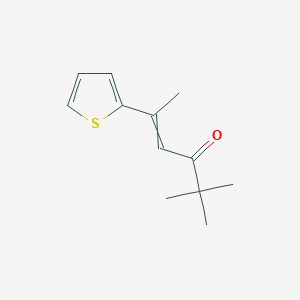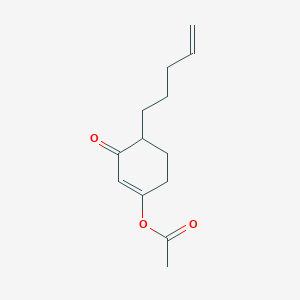
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of cyclohexanone with pent-4-en-1-al, followed by acetylation to introduce the acetate group. The reaction conditions often require a base catalyst, such as sodium hydroxide, and an acidic workup to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and acetate groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares a similar cyclohexene structure with a ketone group.
3-Oxo-β-ionone: Contains a similar ketone group and cyclohexene ring but differs in the side chain structure.
Vomifoliol: Another compound with a cyclohexene ring and ketone group, used in fragrance and flavor industries.
Properties
CAS No. |
71687-26-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-oxo-4-pent-4-enylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-11-7-8-12(9-13(11)15)16-10(2)14/h3,9,11H,1,4-8H2,2H3 |
InChI Key |
ICACYXDFLOBZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)C(CC1)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)


